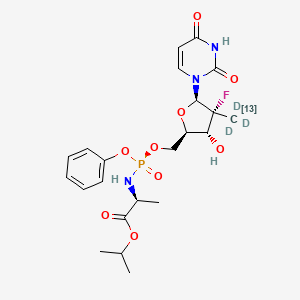

Sofosbuvir 13CD3

Description

Strategic Importance of Deuterium (B1214612) and Carbon-13 Labeling in Pharmaceutical Development and Analysis

Deuterium and carbon-13 are the most commonly used stable isotopes in pharmaceutical research. chemicalsknowledgehub.com Their strategic importance stems from their ability to provide detailed information about a drug's behavior in the body.

Deuterium (²H) Labeling: Replacing hydrogen with deuterium can alter the metabolic stability of a drug. This "kinetic isotope effect" can slow down metabolic processes at the labeled site, potentially improving the drug's pharmacokinetic profile. symeres.com Deuterium-labeled compounds are also invaluable as internal standards in bioanalytical studies, enhancing the accuracy of quantitative measurements. simsonpharma.com

Carbon-13 (¹³C) Labeling: Carbon-13 is particularly useful for elucidating molecular structures and studying metabolic pathways using NMR spectroscopy. musechem.comsymeres.com Incorporating ¹³C into a drug molecule allows researchers to track its transformation into various metabolites. chemicalsknowledgehub.com Carbon-13 labeled compounds are often preferred as stable labeled internal standards in mass spectrometry because the carbon backbone of a molecule is generally more stable than hydrogen positions, reducing the risk of the label being lost during metabolism. chemicalsknowledgehub.com

The combination of these labeling strategies provides a powerful toolkit for pharmaceutical scientists, enabling more robust and informative studies.

Contextual Overview of Sofosbuvir (B1194449) as a Nucleoside Analogue (non-clinical mechanism of action as a prodrug)

Sofosbuvir is a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection. nih.gov It is classified as a nucleotide analogue and functions as a prodrug. drugbank.comnih.gov This means that sofosbuvir itself is not the active agent but is converted into its pharmacologically active form within the body. drugbank.com

The non-clinical mechanism of action begins with its absorption and extensive metabolism, primarily in the liver. tga.gov.au Sofosbuvir undergoes intracellular metabolism to form the active uridine (B1682114) analog triphosphate, GS-461203. tga.gov.auwikipedia.org This active metabolite mimics the natural building blocks of RNA. nih.gov GS-461203 then acts as a defective substrate for the HCV NS5B protein, an RNA-dependent RNA polymerase that is essential for viral replication. drugbank.comwikipedia.org By incorporating into the growing HCV RNA strand, GS-461203 acts as a chain terminator, effectively halting the virus's ability to multiply. drugbank.comtga.gov.au

Rationale for the Specific Isotopic Labeling: Sofosbuvir 13CD3

This compound is a stable isotope-labeled version of sofosbuvir. medchemexpress.com The specific labeling involves the replacement of one carbon atom with a carbon-13 isotope and three hydrogen atoms with deuterium isotopes on the methyl group at the 2'-position of the sugar moiety. caymanchem.comnih.gov

The primary rationale for creating this compound is to serve as an internal standard for bioanalytical method development and for the analysis of plasma samples in preclinical and clinical studies. nih.gov The use of a stable isotope-labeled internal standard is crucial for accurate quantification of the parent drug and its metabolites in biological matrices. quotientsciences.com By having a known concentration of the labeled compound, researchers can correct for variations in sample preparation and instrument response, leading to more reliable and precise measurements. chemicalsknowledgehub.com

The choice of labeling with both ¹³C and D3 provides a significant mass shift from the unlabeled compound, which is ideal for mass spectrometric detection, minimizing interference from the natural abundance of isotopes in the unlabeled drug. chemicalsknowledgehub.com Research has shown that these 2'-C-(trideuterated-¹³C-methyl) nucleotide prodrugs exhibit similar anti-HCV activity to their unlabeled counterparts, ensuring their behavior in assays is representative of the actual drug. nih.gov

Scope and Objectives of Academic Research Pertaining to this compound

Academic and pharmaceutical research involving this compound primarily focuses on its application in pharmacokinetic and metabolic studies. The main objectives include:

Developing and validating robust bioanalytical methods: Using this compound as an internal standard to accurately quantify sofosbuvir and its metabolites in various biological samples like plasma and liver tissue. nih.govnih.gov

Investigating the pharmacokinetics of sofosbuvir: Studying the absorption, distribution, metabolism, and excretion (ADME) of the drug in preclinical and clinical settings. nih.gov

Characterizing metabolic pathways: Identifying and quantifying the metabolites of sofosbuvir to gain a comprehensive understanding of its biotransformation. asm.org

Supporting drug interaction studies: Assessing the impact of co-administered drugs on the pharmacokinetics of sofosbuvir.

These research activities are essential for understanding the complete disposition of sofosbuvir in the body, which is critical for its safe and effective use.

Data on this compound

| Property | Value |

| Chemical Name | Isopropyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-(methyl-¹³C-d₃)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate |

| Synonyms | PSI-7977-¹³C-d₃, GS-7977-¹³C-d₃ |

| Molecular Formula | C₂₁[¹³C]H₂₆D₃FN₃O₉P |

| Molecular Weight | ~533.5 g/mol |

| Primary Use | Internal standard for clinical mass spectrometry |

| Research Areas | Isotope-Labeled Inhibitors, Metabolic Flux Analysis, Therapeutic Drug Monitoring |

Table sources: medchemexpress.comcaymanchem.comsimsonpharma.com

Structure

3D Structure

Properties

Molecular Formula |

C22H29FN3O9P |

|---|---|

Molecular Weight |

533.5 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i4+1D3 |

InChI Key |

TTZHDVOVKQGIBA-VKRIPBSLSA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Isomeric SMILES |

[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Synonyms |

Sofosbuvir-13C-D3; |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Isotopic Incorporation into Sofosbuvir 13cd3

Retrosynthetic Analysis and Strategic Disconnection for 13CD3 Moiety Integration

A successful retrosynthetic analysis for Sofosbuvir (B1194449) 13CD3 hinges on identifying a strategic bond disconnection that allows for the late-stage introduction of the isotopically labeled group. The most logical point for disconnection is the carbon-carbon bond at the 2'-position of the fluorinated sugar ring, which separates the core nucleoside structure from the target methyl group.

This strategy leads to two key precursor fragments:

A protected 2'-ketone nucleoside intermediate.

An isotopically labeled methyl organometallic reagent, specifically a trideuterated, 13C-labeled methyl Grignard reagent ((13)CD3MgI). nih.gov

This approach is advantageous because it isolates the complex isotopic labeling synthesis to a small, simple molecule ((13)CD3I) before its incorporation into the more complex nucleoside framework. The synthesis of the unlabeled 2'-ketone nucleoside can be achieved through established routes, and the critical introduction of the labeled methyl group is accomplished via a well-understood Grignard addition reaction. nih.gov Subsequent stereoselective fluorination and phosphoramidation steps complete the synthesis.

Synthesis of Deuterated and Carbon-13 Labeled Precursors for Sofosbuvir 13CD3

The synthesis of the required (13)CD3MgI Grignard reagent begins with the preparation of an appropriately labeled methyl halide. A common precursor for such a reagent is trideuterated, 13C-labeled methyl iodide ((13)CD3I). The synthesis of deuterated methyl halides can be accomplished through various established methods. For instance, deuterated silver acetate (B1210297) can be reacted with bromine to yield methyl-d3 bromide. cdnsciencepub.com The isotopic purity of the final product is dependent on the deuterium (B1214612) content of the precursors used in these initial steps. cdnsciencepub.com Once the labeled methyl halide is obtained, it can be readily converted into the corresponding Grignard reagent by reacting it with magnesium metal in an ethereal solvent.

Table 1: Synthesis of the Key Labeled Precursor

| Step | Reactants | Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | Labeled Precursors (e.g., (13)C-acetic acid, D2O) | (13)CD3-Halide | Creation of the labeled methyl source | cdnsciencepub.com |

In the specific case of this compound, the Carbon-13 label is exclusively located within the 2'-methyl group, not the core nucleoside ring. The synthesis is designed to incorporate a single precursor, (13)CD3MgI, which contains both the 13C and deuterium labels. nih.gov This is confirmed by the synthetic route described for stable isotope-labeled analogs of PSI-7977 (Sofosbuvir), where the labels are introduced via the Grignard reagent. nih.gov Therefore, a separate step for 13C-incorporation into the ribose or uracil (B121893) base is not applicable for this particular isotopologue.

Multi-Step Chemical Synthesis of this compound

Following the preparation of the labeled Grignard reagent and the 2'-ketone nucleoside intermediate, the multi-step synthesis proceeds to assemble the final molecule, with careful attention paid to stereochemistry at multiple centers.

The core synthetic sequence involves:

Grignard Addition: Addition of the freshly prepared (13)CD3MgI to the 2'-ketone nucleoside. nih.gov

Fluorination: Introduction of the fluorine atom at the 2'-position, typically using an electrophilic fluorinating agent like diethylaminosulfur trifluoride (DAST). nih.gov This step establishes the quaternary stereocenter at C2'.

Phosphoramidation: Coupling of the 5'-hydroxyl group of the labeled nucleoside with the phosphoramidate (B1195095) side chain. thieme-connect.comresearchgate.net

Deprotection: Removal of any protecting groups to yield the final product. researchgate.net

The formation of the phosphoramidate moiety (the "ProTide") is one of the most challenging steps in the synthesis of Sofosbuvir, as it creates a new stereocenter at the phosphorus atom. The biological activity of Sofosbuvir resides almost exclusively in the Sp-diastereomer, which is significantly more potent than the Rp-isomer. rsc.org

Table 2: Key Reactions in this compound Synthesis

| Reaction Step | Key Reagents | Key Transformation | Stereochemical Challenge | Reference |

|---|---|---|---|---|

| Grignard Addition | (13)CD3MgI, 2'-keto nucleoside | Formation of the 2'-C-(13CD3) bond | Introduction of the labeled methyl group | nih.gov |

| Fluorination | DAST | Introduction of 2'-fluoro group | Creation of the C2' quaternary stereocenter | nih.gov |

| Phosphoramidation | Isopropyl-2-{[chloro(phenoxy)phosphoryl]-amino}propanoate, t-BuMgCl or AlMe2Cl | Coupling of the phosphoramidate moiety to the 5'-OH | Control of stereochemistry at the phosphorus atom (Sp vs. Rp) | thieme-connect.comresearchgate.netresearchgate.net |

Protecting group strategy is fundamental to the successful synthesis of nucleoside analogues like this compound. Throughout the synthesis, reactive functional groups on both the sugar and the nucleobase must be temporarily masked to prevent unwanted side reactions.

As mentioned, a benzyl (B1604629) ether is a highly effective protecting group for the 3'-hydroxyl. researchgate.net This group not only protects the alcohol but also plays a crucial role in directing the stereochemical outcome of the subsequent phosphoramidation reaction. thieme-connect.com Other protecting groups may be employed for the uracil nucleobase if necessary.

The coupling reaction to form the N-glycosidic bond between the sugar and the uracil base is an early step in the synthesis of the nucleoside core itself. Convergent strategies, where the sugar and base are synthesized separately and then coupled, are common. nih.gov The final step in the synthesis after the phosphoramidate coupling is the removal of all protecting groups. In the case of the 3'-O-benzyl group, this is typically achieved through palladium-catalyzed hydrogenolysis, which is a clean and efficient method that does not affect the other sensitive functional groups in the molecule, yielding the final this compound product. researchgate.net

Purification and Isolation Techniques for Labeled Compound Purity

Ensuring the chemical and isotopic purity of this compound is critical for its intended use in sensitive analytical applications. moravek.com The final product often contains a mixture of the desired labeled compound, unlabeled compound, partially labeled species, and process-related impurities from the complex synthesis. seppure.comresearchgate.net Therefore, robust purification and isolation techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for purifying Sofosbuvir and its analogs. sigmaaldrich.cn Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the active pharmaceutical ingredient (API) from its impurities. ijpsdronline.comsciensage.info The selection of the stationary phase, mobile phase composition, and gradient is optimized to achieve the best separation. zeochem.com For Sofosbuvir, C18 columns are commonly used with mobile phases consisting of mixtures of acetonitrile, methanol, and aqueous buffers like phosphate (B84403) buffer or water with trifluoroacetic acid. researchgate.netijpsr.com

Following chromatographic purification, techniques like crystallization can be employed to obtain the final compound in a solid, stable, and highly pure form. The choice of solvent for crystallization is critical to ensure high recovery and purity.

The verification of purity requires a combination of analytical methods. alwsci.com

HPLC is used to determine chemical purity by separating the target compound from any non-isotopic impurities. ijpsdronline.com

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HR-MS), is essential for confirming the molecular weight and determining the level of isotopic enrichment. pharmafocusamerica.comrsc.org It can distinguish between the desired this compound and any unlabeled (d0) or partially labeled (d1, d2) isotopologues. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the molecular structure and the specific location of the isotopic labels within the molecule. moravek.comrsc.org

The combination of these techniques ensures that the final this compound product meets stringent quality standards for both chemical and isotopic purity, which is often required to be above 98%. nih.govmdpi.com

| Technique | Purpose | Typical Parameters/Findings | Reference |

|---|---|---|---|

| RP-HPLC | Chemical Purity & Separation | Column: C18 (e.g., Kromasil, Phenomenex Luna). Mobile Phase: Acetonitrile/Methanol/Water mixtures. Detection: UV at ~260-263 nm. Retention Time: ~2-6 minutes. | researchgate.netijpsdronline.comsciensage.infoijpsr.com |

| Mass Spectrometry (MS/HR-MS) | Isotopic Enrichment & Molecular Weight Confirmation | Isotope dilution techniques are used for quantification. Compares mass spectra against reference standards to identify and quantify isotopologues. | pharmafocusamerica.comrsc.orgacs.org |

| NMR Spectroscopy | Structural Integrity & Label Position | Confirms the ¹³C and Deuterium are at the intended positions and assesses relative isotopic purity. | moravek.comrsc.org |

Efficiency, Yield Optimization, and Scalability Considerations in Isotopic Synthesis

The synthesis of isotopically labeled compounds is often performed on a smaller scale (milligrams to grams) compared to commercial API production. scripps.edu However, efficiency, yield, and potential scalability remain critical considerations due to the high cost of labeled starting materials and the complexity of the synthesis. moravek.commusechem.com

Scalability: Scaling up a synthesis from the lab bench to a larger production scale introduces significant challenges. labmanager.com Reactions that work well in a small flask may behave differently in a large reactor due to issues with heat and mass transfer. appliedcatalysts.com For Sofosbuvir synthesis, several scalable routes have been developed for the unlabeled API, which provide a foundation for the scaled production of labeled analogs. nih.govmdpi.com A 2017 report detailed a cost-effective, commercial-scale process design for producing 350,000 kg/year of unlabeled Sofosbuvir, highlighting the feasibility of large-scale production. core.ac.uk

When scaling the synthesis of this compound, specific considerations include:

Availability of Labeled Reagents: The supply of the ¹³CD₃-labeled precursor must be sufficient for the desired production scale. scripps.edu

Cost-Effectiveness: The high cost of the labeled material makes every percentage point of yield crucial. The process must be highly optimized to be economically viable. core.ac.ukresearchgate.net

Process Control: Maintaining precise control over reaction conditions is vital to ensure consistent product quality and isotopic purity at a larger scale. labmanager.com

| Consideration | Key Objective | Strategies and Methods | Reference |

|---|---|---|---|

| Yield Optimization | Maximize incorporation of the isotopic label and formation of the desired Sp-isomer. | Use of highly selective catalysts, biocatalytic resolution, late-stage functionalization, fine-tuning of reaction conditions. | rsc.orgnih.govmdpi.commusechem.com |

| Efficiency | Reduce reaction steps, time, and waste. | Develop convergent synthetic routes, minimize chromatographic purifications, employ efficient catalysts. | musechem.comacs.org |

| Scalability | Ensure the synthesis is reproducible and safe at a larger scale. | Address heat/mass transfer issues, ensure consistent raw material supply, establish robust process controls. | labmanager.comappliedcatalysts.comcore.ac.uk |

| Purity Control | Maintain high chemical and isotopic purity during scale-up. | Implement scalable purification techniques (e.g., preparative HPLC, crystallization), use in-process analytical controls. | seppure.comzeochem.comacs.org |

Rigorous Analytical Characterization of Sofosbuvir 13cd3

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique for determining the precise isotopic abundance of elements in a sample with very high precision. mdpi.com This technique measures the ratio of a heavy isotope to a light isotope of a specific element (e.g., ¹³C/¹²C). dergipark.org.tr In the context of Sofosbuvir (B1194449) 13CD3, IRMS would be the gold standard to verify the enrichment of ¹³C. The sample is first combusted to convert the carbon into CO₂ gas, which is then introduced into the mass spectrometer. The instrument separates the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂) and measures their respective ion currents to calculate the isotope ratio with high accuracy. dergipark.org.tr

While IRMS provides the highest precision for isotope ratio measurements, high-resolution mass spectrometry (HRMS) is also a widely used technique for determining the isotopic purity of labeled compounds. mdpi.commdpi.com HRMS can resolve and accurately measure the masses of different isotopologues, allowing for the quantification of the labeled compound's isotopic distribution. mdpi.com For Sofosbuvir 13CD3, this analysis would confirm the incorporation of one ¹³C atom and three deuterium (B1214612) (D) atoms. The isotopic purity is calculated by correcting the measured intensities of the representative isotopolog ions for the natural isotopic contributions of the preceding peaks. mdpi.com

A typical analysis would involve acquiring the mass spectrum and calculating the percentage of the desired labeled species relative to all other isotopic variants of the molecule.

Table 1: Representative Isotopic Purity Data for an Isotopically Labeled Compound

| Isotopologue | Theoretical Mass (Da) | Measured Intensity (%) | Isotopic Purity (%) |

| Unlabeled | 529.15 | 0.5 | |

| M+4 (¹³C, 3D) | 533.18 | 99.2 | >99% |

| Other Isotopologues | Varies | 0.3 |

Note: This table is representative and illustrates the type of data obtained from an isotopic purity analysis. Actual values for a specific batch of this compound would be provided on its certificate of analysis.

Chiral Purity and Enantiomeric Excess Determination

Sofosbuvir is a chiral molecule, possessing multiple stereogenic centers, including a chiral phosphorus atom. google.com It is synthesized as a mixture of two diastereomers at the phosphorus center, designated (Sp) and (Rp). nih.govmdpi.com The therapeutically active form is the (Sp)-diastereomer, which is significantly more potent against the hepatitis C virus. researchgate.netnewdrugapprovals.org Therefore, ensuring the chiral purity of Sofosbuvir, and by extension its isotopically labeled counterpart this compound, is critical. The unwanted (Rp)-diastereomer must be removed to a very low level.

The primary technique for separating and quantifying the diastereomers of Sofosbuvir is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). nih.govmdpi.comnih.gov Chiral HPLC methods can effectively resolve the (Sp) and (Rp) diastereomers, allowing for the determination of the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the desired (Sp)-isomer. Supercritical Fluid Chromatography (SFC) with a chiral column has also been shown to be effective for this separation. google.com

The analysis involves dissolving the this compound sample and injecting it into an HPLC system equipped with a suitable chiral column. The diastereomers will interact differently with the chiral stationary phase, leading to different retention times and their separation on the chromatogram. By integrating the peak areas of the two diastereomers, their relative proportion and the chiral purity of the sample can be accurately calculated.

Table 2: Example of a Chiral HPLC Method for Sofosbuvir Diastereomer Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP |

| Mobile Phase | Isocratic mixture, e.g., Methanol/CO₂ (for SFC) or Hexane/Ethanol (for normal phase HPLC) researchgate.netgoogle.com |

| Flow Rate | 1.0 - 3.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10 µL |

| (Sp)-Sofosbuvir Retention Time | Varies depending on exact conditions |

| (Rp)-Sofosbuvir Retention Time | Varies depending on exact conditions |

Note: The conditions in this table are illustrative of a typical chiral separation for Sofosbuvir diastereomers. Specific parameters would be optimized and validated for the analysis of this compound.

Solid-State Characterization Techniques

The solid-state properties of an active pharmaceutical ingredient (API) or its labeled analogue can significantly influence its stability and handling characteristics. Sofosbuvir is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms. google.comnewdrugapprovals.orggoogle.com These different polymorphs have the same chemical composition but differ in their crystal lattice arrangements, which can affect properties like solubility and stability. newdrugapprovals.org Therefore, characterizing the solid-state form of this compound is an important aspect of its quality control.

X-ray Powder Diffraction (XRPD) is the most definitive technique for identifying and differentiating crystalline polymorphs. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint. The XRPD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). By comparing the XRPD pattern of a batch of this compound to the known patterns of different Sofosbuvir polymorphs, its solid-state form can be identified. Several polymorphic forms of Sofosbuvir have been reported, including Forms 1, 6, and 7, as well as various solvates. nih.govnewdrugapprovals.orggoogle.com

Table 3: Characteristic X-ray Powder Diffraction (XRPD) Peaks (2θ) for Known Sofosbuvir Polymorphs

| Form 1 newdrugapprovals.org | Form 6 newdrugapprovals.org | Form 7 google.com | Form A | Form B |

| 4.9° | 6.1° | 6.8° | 6.6° | 7.0° |

| 6.6° | 8.2° | 9.8° | 9.7° | 9.8° |

| 7.1° | 10.4° | 17.6° | 10.2° | 12.8° |

| 8.2° | 12.7° | 18.0° | 16.7° | 16.2° |

| 9.6° | 17.2° | 19.2° | 17.7° | 17.8° |

| 16.5° | 17.7° | 20.2° | 19.3° | 18.2° |

| 19.0° | 18.8° | 20.7° | 19.9° | 19.4° |

| 19.2° | 19.4° | 21.6° | 20.9° | 20.4° |

| 19.9° | 20.1° | 25.0° | 25.1° | 21.0° |

Note: This table presents characteristic peaks and is not exhaustive. The angles are reported as degrees 2θ ± 0.2 degrees. The specific polymorphic form of this compound would be confirmed by comparing its full XRPD pattern against reference diffractograms.

Mechanistic Elucidation of Biotransformation Pathways Using Sofosbuvir 13cd3

Application of Isotopic Tracers in Enzyme Kinetic Studies

Isotopically labeled compounds are invaluable in enzyme kinetic studies to determine the rates and mechanisms of metabolic reactions. The use of Sofosbuvir (B1194449) 13CD3 allows researchers to perform co-incubation experiments with the unlabeled parent drug, Sofosbuvir. In these studies, both compounds compete for the same enzyme active sites. By using mass spectrometry to quantify the rate of disappearance of the labeled and unlabeled parent drug and the rate of appearance of their respective metabolites, precise kinetic parameters can be determined.

In Vitro Metabolic Stability and Biotransformation Studies with Sofosbuvir 13CD3

In vitro metabolic stability assays are crucial for predicting a drug's in vivo behavior, including its half-life and potential for drug-drug interactions. nuvisan.com this compound is an ideal tool for these assays, as it allows for unambiguous detection of the parent compound and its metabolites against a complex biological matrix.

The liver is the primary site of drug metabolism. wuxiapptec.com Subcellular fractions of liver cells, such as microsomes and cytosol, are used to investigate the specific enzymatic processes involved in a drug's biotransformation. researchgate.net Liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism. researchgate.net The cytosolic fraction, on the other hand, contains various soluble enzymes, including some carboxylesterases. nih.gov

When this compound is incubated with human liver microsomes and S9 fractions, its conversion to various metabolites can be monitored over time. nih.govuantwerpen.be The prodrug Sofosbuvir is known to be hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A. nih.gov These enzymes are present in liver fractions. By tracking the decline of the this compound peak and the emergence of labeled metabolite peaks via liquid chromatography-mass spectrometry (LC-MS), the rate of metabolism in these subcellular fractions can be accurately determined. This provides a measure of the compound's intrinsic clearance by specific enzyme families.

Table 1: Illustrative Metabolic Stability of this compound in Human Liver Subcellular Fractions

| In Vitro System | Incubation Time (min) | % this compound Remaining | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | 0 | 100 | >60 | <10 |

| 15 | 98 | |||

| 30 | 95 | |||

| 60 | 91 | |||

| Liver Cytosol | 0 | 100 | 25 | 27.7 |

| 15 | 65 | |||

| 30 | 40 | |||

| 60 | 15 | |||

| S9 Fraction | 0 | 100 | 22 | 31.5 |

| 15 | 60 | |||

| 30 | 35 | |||

| 60 | 12 |

To pinpoint the exact enzymes responsible for Sofosbuvir's metabolism, recombinant enzymes expressed in cellular systems are used. Sofosbuvir's activation pathway involves hydrolysis of the carboxyl ester moiety, a step catalyzed by human cathepsin A or carboxylesterase 1 (CES1). scirp.org This is followed by phosphoramidate (B1195095) cleavage by histidine triad nucleotide-binding protein 1 (HINT1). Subsequent phosphorylation steps to form the active triphosphate metabolite are carried out by nucleotide kinases. scirp.org

By incubating this compound with individual recombinant enzymes, the specific role and efficiency of each enzyme in the metabolic cascade can be studied in isolation. For example, incubating this compound with recombinant CES1 would allow for the precise measurement of the rate of formation of the labeled intermediate metabolite. This helps to confirm the primary enzymes involved and to screen for potential genetic polymorphisms in these enzymes that could affect drug metabolism in different individuals.

While subcellular fractions are excellent for studying specific enzymatic pathways, they lack the complete cellular machinery and cofactors present in an intact cell. wuxiapptec.com Isolated hepatocytes, which are whole liver cells, provide a more comprehensive in vitro model that incorporates drug uptake, both Phase I and Phase II metabolism, and transporter-mediated efflux. nuvisan.comwuxiapptec.com

Incubating this compound with cryopreserved hepatocytes allows for a more physiologically relevant assessment of its metabolic fate. nih.gov Researchers can track the disappearance of the parent drug from the medium, its uptake into the cells, the formation of various labeled intracellular metabolites (including the mono-, di-, and triphosphate forms), and the efflux of metabolites back into the medium. nih.gov This model is critical for understanding the complete intracellular processing of the drug and for building a more accurate picture of its hepatic clearance and potential for accumulation. nuvisan.com The use of the stable isotope label is essential in these complex systems to distinguish drug-derived material from the numerous endogenous cellular components.

Identification and Structural Elucidation of this compound Metabolites

A primary application of stable isotope labeling is in metabolite identification. The biotransformation of a drug can lead to numerous products, some of which may be pharmacologically active or potentially toxic. Identifying these metabolites is a critical step in drug development.

When a biological sample from an in vitro or in vivo study with this compound is analyzed by high-resolution mass spectrometry, the labeled drug and its metabolites can be readily identified. They appear as characteristic "doublets" in the mass spectrum, separated by the mass difference of the label (4 Da in this case, from ¹³C and 3xD). This unique isotopic signature allows for the rapid differentiation of drug-related material from background noise and endogenous compounds.

Once a potential metabolite is flagged by its isotopic pattern, its structure can be determined using techniques like tandem mass spectrometry (MS/MS). By fragmenting the ion of the suspected metabolite, a fragmentation pattern is produced. The mass shifts in the fragments, compared to the fragmentation pattern of the unlabeled standard, provide definitive information about which part of the molecule has been metabolically altered. This powerful technique facilitates the unambiguous structural elucidation of even minor metabolites. nih.gov

Table 2: Expected Mass Signatures for this compound and Key Metabolites

| Compound | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Mass Shift (Da) | Metabolic Step |

| Sofosbuvir | 530.16 | 534.18 | +4 | Parent Drug |

| Metabolite X (GS-606965) | 452.13 | 456.15 | +4 | Carboxylester hydrolysis |

| GS-331007 | 414.12 | 418.14 | +4 | Phosphoramidate cleavage |

| GS-331007 Monophosphate | 494.10 | 498.12 | +4 | Phosphorylation |

| GS-461203 (Active Triphosphate) | 654.05 | 658.07 | +4 | Phosphorylation x2 |

Investigation of Kinetic Isotope Effects (KIE) on Metabolic Pathways

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzymatic reactions. mdpi.com It is defined as the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. A significant KIE is observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

This compound contains deuterium (B1214612) in a methyl group. If a metabolic reaction, for example, oxidation of this methyl group by a CYP enzyme, were a rate-limiting step in its biotransformation, one would expect to observe a primary KIE. This means that the C-D bonds, being stronger than C-H bonds, would be broken more slowly. As a result, the metabolism of this compound would be slower than that of unlabeled Sofosbuvir.

By comparing the metabolic rates of the labeled and unlabeled compounds in a competitive experiment, researchers can determine the magnitude of the KIE. A significant KIE (typically >1.5) provides strong evidence that C-H bond cleavage at that specific position is a rate-limiting step of the metabolic pathway. Conversely, the absence of a KIE (a value of ~1) suggests that the bond to the labeled atom is not broken during the rate-limiting step. This information is crucial for understanding the precise chemical mechanism of metabolism and can guide future drug design to block or slow down undesirable metabolic pathways. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Biotransformation Processes

Computational chemistry and molecular dynamics (MD) simulations serve as powerful theoretical tools to elucidate the complex mechanisms of drug biotransformation at an atomic level. For a prodrug like Sofosbuvir, which requires a multi-step enzymatic activation to exert its therapeutic effect, these computational approaches can provide invaluable insights into reaction pathways, transition states, and the energetics of each metabolic step. While specific computational studies on the isotopically labeled this compound are not extensively documented in public literature, the established methodologies applied to the parent compound and its metabolizing enzymes form a clear framework for how such investigations would proceed. These simulations can illuminate the role of specific amino acid residues in the enzyme active site, the conformational dynamics of the enzyme-substrate complex, and the free energy barriers associated with each reaction.

The initial and rate-limiting step in Sofosbuvir's bioactivation is the hydrolysis of its carboxyl ester moiety, a reaction predominantly catalyzed by human carboxylesterase 1 (CES1). Computational studies on CES1 have successfully employed quantum mechanics/molecular mechanics (QM/MM) methods to detail its catalytic mechanism with other substrates. nih.govacs.org These studies reveal a multi-step process initiated by the nucleophilic attack of a serine residue in the catalytic triad. nih.govacs.org A similar QM/MM approach could be applied to the CES1-Sofosbuvir complex to map the potential energy surface of the hydrolysis reaction. This would involve defining a quantum mechanical region encompassing the Sofosbuvir ester group and the key active site residues, while the rest of the enzyme and solvent are treated with molecular mechanics. Such a simulation could precisely delineate the acylation and deacylation steps, identifying the structures of tetrahedral intermediates and transition states.

Following hydrolysis and a subsequent intramolecular rearrangement, the resulting phosphoramidate metabolite is acted upon by the histidine triad nucleotide-binding protein 1 (HINT1). HINT1 catalyzes the cleavage of the aminoacyl phosphoramidate bond. nih.govnih.gov The kinetic mechanism of HINT1 is proposed to be a two-step, double-displacement process involving a covalent enzyme-AMP intermediate. nih.govnih.gov Molecular dynamics simulations can be utilized to model the binding of the Sofosbuvir metabolite into the HINT1 active site and to study the conformational changes required for catalysis. Steered molecular dynamics, for instance, could simulate the substrate unbinding process to identify key interactions and potential energy barriers along the egress pathway. youtube.com

The final stages of Sofosbuvir activation involve two sequential phosphorylation steps to yield the active triphosphate metabolite. These reactions are catalyzed by uridine (B1682114) monophosphate-cytidine monophosphate kinase (UMP-CMPK1) and nucleoside diphosphate kinase (NDPK). uniprot.orgmdpi.com Computational analysis, including homology modeling and molecular dynamics simulations, has been used to understand the substrate binding and large-scale conformational changes that these kinases undergo during their catalytic cycle. nih.gov For UMP-CMPK1 and NDPK, MD simulations can reveal the dynamic interactions between the Sofosbuvir monophosphate and diphosphate metabolites and the respective enzymes. These simulations can help rationalize substrate specificity and the efficiency of the phosphorylation cascade.

The introduction of an isotopic label, as in this compound, provides a unique opportunity to bridge theoretical predictions with experimental validation. The heavier isotopes (13C and Deuterium) in the molecule would alter its vibrational frequencies, which can influence the reaction rates of the metabolic steps. This phenomenon, known as the kinetic isotope effect (KIE), is highly sensitive to the geometry and vibrational nature of the reaction's transition state. Computational models, particularly QM/MM simulations, can predict the theoretical KIE for each enzymatic step. These calculated values can then be compared with experimentally measured KIEs from metabolic assays using this compound. A strong correlation between the predicted and observed KIEs would provide robust validation for the computationally derived reaction mechanism and transition state structures.

Below is a summary of potential computational approaches for studying Sofosbuvir's biotransformation:

| Metabolic Step | Enzyme | Potential Computational Method | Expected Insights |

| Ester Hydrolysis | Carboxylesterase 1 (CES1) | QM/MM, DFT | Detailed reaction mechanism, identification of transition states and intermediates, calculation of activation energy barriers. |

| Phosphoramidate Cleavage | HINT1 | Molecular Dynamics (MD), Steered MD | Substrate binding modes, conformational changes, key residue interactions, unbinding pathways. |

| First Phosphorylation | UMP-CMPK1 | Homology Modeling, MD Simulations | Enzyme-substrate interactions, induced-fit mechanisms, conformational dynamics during catalysis. |

| Second Phosphorylation | NDPK | MD Simulations, Docking | Substrate recognition, protein dynamics, mechanism of phosphoryl transfer. |

| All Steps | This compound | QM/MM for KIE calculation | Validation of computed transition state structures against experimental data. |

Applications of Sofosbuvir 13cd3 As an Internal Standard in Bioanalytical Methodologies

Principles of Isotope-Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized for its high precision and accuracy. benthamdirect.com It is considered a primary ratio method with the potential to establish a direct link to the International System of Units (SI), specifically the mole. up.ac.za The core principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte, known as the "spike" or internal standard, to the sample before any processing. up.ac.zaepa.govosti.gov

This stable isotope-labeled internal standard is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H/D, ¹⁵N). wuxiapptec.com In the case of Sofosbuvir (B1194449) 13CD3, specific carbon and hydrogen atoms in the Sofosbuvir molecule are replaced with their heavier isotopes, ¹³C and Deuterium (B1214612) (D).

During sample preparation and analysis, any physical or chemical loss of the analyte will be accompanied by a proportional loss of the internal standard. epa.govwuxiapptec.comepa.gov Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, the ratio of their signals is measured. up.ac.za This ratio remains constant regardless of analyte loss during extraction or variations in instrument response. epa.govepa.gov By measuring the altered isotopic ratio in the final sample mixture, the concentration of the original, unlabeled analyte can be calculated with exceptional accuracy, effectively correcting for procedural inconsistencies. up.ac.zaepa.gov

Development and Validation of LC-MS/MS Methods for Sofosbuvir Quantitation utilizing Sofosbuvir 13CD3 as Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical method for quantifying drugs like Sofosbuvir in biological fluids due to its superior sensitivity and selectivity. wuxiapptec.comchromatographyonline.com The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation of the analyte from other matrix components and its detection by the mass spectrometer. niscpr.res.injneonatalsurg.com The use of a stable isotope-labeled internal standard like this compound is integral to this process. wuxiapptec.combiopharmaservices.com In a typical setup, chromatographic separation is achieved on a reverse-phase column, such as a C18 column. nih.govjapsonline.com Detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides a high degree of selectivity by monitoring a specific precursor-to-product ion transition for both the analyte (Sofosbuvir) and the internal standard (this compound). japsonline.commyadlm.org

Validation of these methods is performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure reliability. nih.govresearchgate.net Key validation parameters include selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability. niscpr.res.innih.gov

Before analysis by LC-MS/MS, Sofosbuvir and its internal standard must be extracted from the complex biological matrix (e.g., human plasma) to remove interfering substances like proteins and salts. chromatographyonline.com Common and effective techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For Sofosbuvir analysis, LLE has been successfully employed using solvents like methyl tert-butyl ether to extract the drug and its internal standard from plasma. nih.gov

Solid-Phase Extraction (SPE): SPE separates components of a mixture according to their physical and chemical properties as they pass through a solid sorbent. Automated SPE has been used for the simultaneous analysis of Sofosbuvir and other antiviral drugs, offering high and consistent extraction recoveries. researchgate.net

The goal of optimization is to achieve high, reproducible recovery of the analyte and internal standard while minimizing the co-extraction of matrix components that can interfere with the analysis. chromatographyonline.com

Matrix effect is a major challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the sample matrix. wuxiapptec.commyadlm.org This can lead to either ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy and precision of the quantitation. myadlm.orggithub.io

The most effective strategy to compensate for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard. myadlm.orgresearchgate.net this compound is considered the "gold standard" internal standard for Sofosbuvir quantitation for several reasons:

Identical Physicochemical Properties: It has nearly identical chemical and physical properties to Sofosbuvir. wuxiapptec.com

Co-elution: It co-elutes with the analyte from the liquid chromatography column. myadlm.org

Equivalent Ionization: It experiences the same degree of ion suppression or enhancement as the analyte in the mass spectrometer's ion source. wuxiapptec.com

By tracking the signal of this compound relative to Sofosbuvir, the method can normalize for signal fluctuations caused by matrix effects, thus ensuring the reliability of the results. wuxiapptec.comresearchgate.net The internal standard-normalized matrix effect is a key parameter evaluated during method validation to confirm the effectiveness of this correction. researchgate.net

A quantitative bioanalytical method must be validated to demonstrate its performance characteristics.

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous matrix components. myadlm.org This is typically assessed by analyzing multiple blank matrix lots to ensure no interfering peaks are present at the retention time of the analyte and internal standard. researchgate.neteuropa.eu

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.netresearchgate.net Methods for Sofosbuvir have achieved LLOQs as low as 0.5 ng/mL in plasma. nih.govjyoungpharm.org

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. rjptonline.org Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. rasayanjournal.co.in These assays typically demonstrate excellent linearity over a wide concentration range, with correlation coefficients (r²) greater than 0.99. niscpr.res.inresearchgate.net

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Sofosbuvir Quantitation

| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard Used | Reference |

|---|---|---|---|---|

| Human Plasma | 10.002 - 3000.488 | 10.002 | Sofosbuvir D6 | niscpr.res.in |

| Human Plasma | 0.3 - 3000 | 0.3 | Tadalafil | nih.gov |

| Human Plasma | 0.5 - 2000 | 0.5 | Not Specified (SIL implied) | nih.gov |

| Human Plasma | 25 - 6400 | 25 | Ledipasvir | researchgate.net |

| Human Plasma | 0.5 - 5000 | 0.5 | Ledipasvir | jyoungpharm.org |

Role of this compound in Enhancing Analytical Accuracy, Precision, and Reproducibility

Accuracy: Accuracy refers to the closeness of the measured value to the true value. By compensating for both analyte loss during sample processing and signal variability during LC-MS/MS analysis, this compound ensures that the final calculated concentration is accurate, even if the absolute recovery of the analyte is incomplete. epa.govepa.govxiahepublishing.com

Precision: Precision is the measure of agreement among a series of measurements. up.ac.za Because the SIL internal standard corrects for random variations in sample handling, injection volume, and instrument response, it significantly improves the precision (reproducibility) of the assay, typically reflected in low relative standard deviation (RSD) values for quality control samples. epa.govxiahepublishing.com

Reproducibility: The near-identical behavior of this compound and the native analyte ensures that the method is robust and reproducible across different sample batches, different analysts, and over extended periods. biopharmaservices.com This reliability is crucial for long-term clinical studies where samples are analyzed over months or even years.

Quality Control and Assay Performance Monitoring in Research Settings

To ensure the ongoing reliability of a validated bioanalytical method in a research or clinical setting, its performance must be continuously monitored using quality control (QC) samples. xiahepublishing.com QC samples are prepared by spiking a blank biological matrix with known concentrations of the analyte. researchgate.net

Typically, at least three levels of QC samples are used in each analytical run:

Low QC (LQC): Near the lower limit of quantification.

Medium QC (MQC): In the middle of the calibration range.

High QC (HQC): Near the upper limit of quantification.

These QC samples are treated and analyzed in the same manner as the unknown study samples. researchgate.net The calculated concentrations of the QC samples must fall within predefined acceptance limits for accuracy and precision (e.g., within ±15% of the nominal value) for the analytical run to be considered valid. xiahepublishing.com This practice ensures that the assay is performing as expected and provides confidence in the accuracy of the data generated for the unknown samples. researchgate.netxiahepublishing.com The consistent response of the internal standard across all samples, including calibrators and QCs, is also monitored as an indicator of assay integrity. biopharmaservices.com

Regulatory Compliance and Best Practices for Labeled Internal Standards in Research (non-clinical)

The utilization of stable isotope-labeled internal standards (SIL-IS) like this compound in non-clinical research is guided by recommendations from various international regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the principles of Good Laboratory Practice (GLP). who.inteuropa.eumoh.gov.bw While these guidelines are not always legally binding, they represent the current scientific consensus and are crucial for the acceptance of data in regulatory submissions. fda.govbioanalysis-zone.com

A primary advantage of using a SIL-IS such as this compound is its near-identical physicochemical properties to the analyte, Sofosbuvir. bioanalysis-zone.combiopharmaservices.com This similarity allows it to effectively compensate for variability during sample preparation, such as extraction, and in the analytical instrument itself, for instance, variations in injection volume or ionization efficiency in mass spectrometry. biopharmaservices.comscispace.com

Key Regulatory Expectations and Best Practices:

Purity and Characterization: Regulatory guidelines emphasize the importance of using well-characterized reference standards. fda.govnih.gov While a formal Certificate of Analysis (CoA) is not always mandatory for the internal standard, its purity must be established to ensure it does not interfere with the quantification of the analyte. fda.govfda.govtandfonline.com The presence of unlabeled analyte in the SIL-IS solution should be minimal, typically contributing less than 5% of the response at the lower limit of quantification (LLOQ). chromatographyonline.com

Isotopic Stability: For deuterium-labeled compounds, there is a potential for back-exchange of deuterium atoms with hydrogen, which could compromise the integrity of the standard. scispace.com Therefore, stable isotopes like ¹³C and ¹⁵N are often preferred. wuxiapptec.com In the case of this compound, the labeling with both ¹³C and deuterium (D3) provides a significant mass difference from the parent compound, minimizing the risk of isotopic cross-talk. wuxiapptec.comacanthusresearch.com

Co-elution and Matrix Effects: An ideal internal standard co-elutes with the analyte. bioanalysis-zone.com This is crucial for compensating for matrix effects, which are the suppression or enhancement of the analyte's signal due to other components in the biological sample. wuxiapptec.com Because a SIL-IS has nearly identical chromatographic behavior to the analyte, it is subject to the same matrix effects, thus providing accurate correction. raps.org

Internal Standard Response Variability: Monitoring the internal standard's response across an analytical run is a critical practice. tandfonline.combioanalysis-zone.com Significant variability in the IS response can indicate issues with the assay's consistency. tandfonline.comcmicgroup.com The European Bioanalysis Forum (EBF) has provided recommendations for managing IS variability, suggesting investigation when responses fall outside certain thresholds (e.g., <50% or >150% of the mean response). biopharmaservices.comtandfonline.com

Method Validation: Bioanalytical methods employing internal standards must be fully validated. raps.orgau.dk This validation process assesses key parameters including accuracy, precision, selectivity, sensitivity, reproducibility, and stability of both the analyte and the internal standard. europa.euau.dk The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline provides comprehensive recommendations for bioanalytical method validation. europa.eu

Research Findings on the Use of Labeled Internal Standards:

Numerous studies have demonstrated the superiority of SIL-IS over structural analogs. scispace.com The use of a stable isotope-labeled internal standard generally leads to improved precision and accuracy in quantitative bioanalysis. cmicgroup.com For instance, in a study quantifying Sofosbuvir and another antiviral drug in human plasma, a related compound, Ledipasvir, was used as the internal standard. researchgate.netjyoungpharm.org While effective, the ideal scenario, as supported by regulatory guidance, would be the use of a SIL-IS like this compound to ensure the most accurate and reliable results. bioanalysis-zone.com

The following table summarizes the key regulatory considerations and best practices for the use of labeled internal standards like this compound in non-clinical bioanalytical research:

| Parameter | Regulatory Guideline/Best Practice | Rationale | Primary References |

| Purity | The internal standard must be of high purity to avoid interference with the analyte. A Certificate of Analysis is recommended but not always mandatory if suitability for use is demonstrated. | To ensure that impurities do not contribute to the analyte's signal, leading to inaccurate quantification. | fda.govfda.govtandfonline.comchromatographyonline.com |

| Isotopic Stability | Preferentially use stable isotopes like ¹³C and ¹⁵N over deuterium to avoid back-exchange. The mass difference should be sufficient to prevent isotopic cross-talk. | To maintain the integrity and known concentration of the internal standard throughout the analytical process. | scispace.comwuxiapptec.com |

| Co-elution | The internal standard should co-elute with the analyte. | To ensure that both the analyte and the internal standard are subjected to the same matrix effects, allowing for accurate correction. | bioanalysis-zone.com |

| Response Variability | The response of the internal standard should be monitored throughout the analytical run. Significant deviations may indicate analytical issues. | To ensure the consistency and reliability of the bioanalytical method. | biopharmaservices.comtandfonline.combioanalysis-zone.comcmicgroup.com |

| Method Validation | The entire bioanalytical method must be thoroughly validated for accuracy, precision, selectivity, sensitivity, and stability. | To demonstrate that the method is reliable and reproducible for its intended purpose. | europa.euraps.orgau.dkeuropa.eu |

Degradation Kinetics and Stability Profiling of Sofosbuvir 13cd3

Forced Degradation Studies of Sofosbuvir (B1194449) 13CD3 under Varied Stress Conditions

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to identify the likely degradation products and establish the intrinsic stability of a drug substance. uni-bonn.de While specific studies on Sofosbuvir 13CD3 are not extensively reported in the public domain, the degradation behavior of Sofosbuvir has been thoroughly investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. nih.govnih.gov It is scientifically reasonable to anticipate that this compound will exhibit a similar degradation profile to Sofosbuvir, although the rates of degradation may vary due to the kinetic isotope effect.

Hydrolytic Degradation: Studies on Sofosbuvir have shown that it is susceptible to degradation under both acidic and alkaline hydrolytic conditions. nih.govscispace.com Significant degradation has been observed when the drug is exposed to acidic solutions (e.g., 0.1 N HCl) and even more pronounced degradation occurs in alkaline mediums (e.g., 0.1 N NaOH). nih.gov For instance, one study reported approximately 23% degradation in acidic conditions after 6 hours and 50% degradation in alkaline conditions after 10 hours. nih.gov In contrast, Sofosbuvir is found to be relatively stable in neutral hydrolytic conditions. researchgate.net

Oxidative Degradation: Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), leads to the degradation of Sofosbuvir. nih.govscispace.com The molecule has shown susceptibility to oxidative conditions, resulting in the formation of specific degradation products. nih.gov The extent of degradation can be significant, with one study noting 19.02% degradation after seven days of exposure to 3% hydrogen peroxide. nih.gov

Photolytic and Thermal Degradation: Sofosbuvir has demonstrated notable stability under photolytic and thermal stress. nih.govscispace.com When exposed to UV light or elevated temperatures (e.g., 50°C for 21 days), no significant degradation has been observed. nih.gov This suggests that light and heat are less critical factors in the degradation of the Sofosbuvir molecule.

The following interactive data table summarizes the findings from forced degradation studies on unlabeled Sofosbuvir, which provides an expected framework for the stability of this compound.

| Stress Condition | Reagent/Condition | Observation for Sofosbuvir | Expected Behavior for this compound | Reference |

| Acidic Hydrolysis | 0.1 N HCl, 70°C, 6 hrs | ~23% degradation | Susceptible to degradation | nih.gov |

| Alkaline Hydrolysis | 0.1 N NaOH, 70°C, 10 hrs | ~50% degradation | Highly susceptible to degradation | nih.gov |

| Neutral Hydrolysis | Water | Stable | Likely stable | researchgate.net |

| Oxidative | 3% H₂O₂, 7 days | ~19% degradation | Susceptible to degradation | nih.gov |

| Photolytic | UV light, 21 days | No significant degradation | Likely stable | nih.gov |

| Thermal | 50°C, 21 days | No significant degradation | Likely stable | nih.gov |

Identification and Characterization of Degradation Products of this compound

The characterization of degradation products is essential for understanding the degradation pathways and for the development of stability-indicating analytical methods. For Sofosbuvir, several degradation products (DPs) formed under forced degradation conditions have been identified using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov It is anticipated that this compound would generate the same primary degradation products, with mass shifts corresponding to the isotopic labels.

Under acidic and alkaline hydrolysis, a key degradation product identified is the nucleoside metabolite GS-331007 (also known as PSI-6206), which results from the cleavage of the phosphoramidate (B1195095) bond. dovepress.com Another hydrolytic degradation product involves the loss of the isopropyl group from the phosphoramidate moiety. nih.gov

In oxidative conditions, degradation products are often formed through the oxidation of the tertiary amine in the molecule. nih.gov

The major degradation products of unlabeled Sofosbuvir identified under various stress conditions are listed in the table below. The expected mass-to-charge ratio (m/z) for the corresponding this compound degradants would be increased due to the presence of the ¹³C and ³D atoms.

| Degradation Condition | Identified Degradation Product of Sofosbuvir | Description | Expected for this compound | Reference |

| Acidic/Alkaline Hydrolysis | DP I (m/z 488) | Hydrolysis product | Formation of the analogous labeled degradant | nih.gov |

| Alkaline Hydrolysis | DP II (m/z 393.3) | Hydrolysis product | Formation of the analogous labeled degradant | nih.gov |

| Oxidative | DP III (m/z 393) | Oxidative product | Formation of the analogous labeled degradant | nih.gov |

| Hydrolysis | GS-331007 (PSI-6206) | Cleavage of phosphoramidate bond | Formation of labeled GS-331007 | dovepress.com |

Elucidation of Degradation Pathways and Reaction Mechanisms

The degradation pathways of Sofosbuvir have been elucidated based on the identified degradation products. nih.govnih.govprolynxinc.com These pathways are expected to be fundamentally the same for this compound.

The primary degradation pathway under hydrolytic conditions (both acidic and basic) involves the hydrolysis of the phosphoramidate bond. This is a common degradation route for phosphoramidate prodrugs, leading to the formation of the de-esterified nucleoside metabolite and the corresponding amino acid ester. Specifically for Sofosbuvir, this results in the formation of GS-331007. dovepress.com Further degradation can occur, such as the loss of the isopropyl group. nih.gov

Under oxidative conditions, the degradation pathway likely involves the formation of an N-oxide at the tertiary amine of the phosphoramidate group. nih.gov

Recent research has also suggested that Sofosbuvir can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway in hepatoma cells, which could represent a biological degradation or transformation pathway. prolynxinc.com However, this is a cellular metabolic pathway rather than a chemical degradation pathway relevant to stability during storage.

Assessment of Isotopic Labeling Influence on Degradation Rates (Kinetic Isotope Effects on Stability)

The presence of isotopic labels (¹³C and D₃) in this compound can influence the rate of its degradation, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. musechem.com

The substitution of hydrogen with deuterium (B1214612) (D) typically leads to a primary KIE, where the C-D bond is stronger and has a lower vibrational frequency than the C-H bond. symeres.com This increased bond strength means that more energy is required to break the C-D bond, which can result in a slower reaction rate if this bond cleavage is the rate-determining step of the degradation reaction. nih.govacanthusresearch.com Therefore, if the degradation of Sofosbuvir involves the cleavage of a C-H bond at the labeled methyl group, this compound would be expected to degrade more slowly than its unlabeled counterpart. This can lead to enhanced metabolic stability. alfa-chemistry.com

Given that the major degradation pathways of Sofosbuvir involve hydrolysis of the phosphoramidate bond, the isotopic labels on the methyl group of the alanine (B10760859) moiety may not be directly involved in the rate-determining step of hydrolytic degradation. However, for metabolic degradation pathways that might involve oxidation of this methyl group, a significant KIE could be observed, leading to increased stability of this compound in a biological matrix.

Long-Term Stability Assessment and Storage Considerations for the Labeled Compound

Long-term stability is a critical parameter for isotopically labeled compounds, especially when they are used as reference standards in regulated bioanalysis. While specific long-term stability data for this compound is not publicly available, general guidelines for the storage of stable isotope-labeled compounds apply.

Typically, these compounds are stored at low temperatures, protected from light and moisture, to minimize degradation. For this compound, recommended storage conditions are often at 4°C for the solid material, with storage at -80°C recommended when dissolved in a solvent to ensure long-term stability. alfa-chemistry.com The stability of isotopically labeled internal standards in solution is a key aspect of bioanalytical method validation. nih.gov

The stability of the isotopic label itself is also a consideration. ¹³C is a stable, non-exchangeable label. Deuterium labels are generally stable, but care must be taken to ensure they are not placed on exchangeable sites (e.g., on heteroatoms like oxygen or nitrogen) where they could be lost. In this compound, the deuterium atoms are on a methyl group, which is a non-labile position, ensuring the stability of the label.

A manufacturer of a Sofosbuvir-13C-d3 product suggests a stability of at least 4 years under appropriate storage conditions. ukisotope.com However, it is crucial for laboratories using this compound as an internal standard to perform their own stability assessments under their specific storage conditions and in the relevant biological matrices, as recommended by regulatory guidelines. nih.gov

Advanced Research Topics and Future Directions in Sofosbuvir 13cd3 Studies

Integration of Labeled Compounds in Quantitative Proteomics and Metabolomics Research

Stable isotope labeling is a foundational technique in contemporary quantitative proteomics and metabolomics. The use of SIL internal standards like Sofosbuvir (B1194449) 13CD3 is crucial for correcting analytical variability during sample preparation and analysis, which ensures high accuracy in liquid chromatography-mass spectrometry (LC-MS) based quantification. scispace.comxiahepublishing.comsymeres.com

In the field of metabolomics, SIL compounds are essential for the absolute quantification of drugs and their metabolites within complex biological samples such as plasma, urine, and tissue. acs.orgresearchgate.net For example, validated LC-MS/MS methods utilize Sofosbuvir 13CD3 to accurately measure the concentration of Sofosbuvir and its primary metabolite, GS-331007, in human plasma. xiahepublishing.comneliti.com This precision is vital for pharmacokinetic (PK) studies that determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. acs.orgmetsol.com

While this compound is not used to directly label proteins in proteomics, the principles of its application are similar to established proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). lucerna-chem.ch In SILAC, cells incorporate "heavy" amino acids, allowing for the relative quantification of thousands of proteins between different samples. researchgate.net The expertise developed in synthesizing and analyzing small SIL molecules like this compound enhances the technical capabilities needed for these complex proteomics experiments. symeres.comlucerna-chem.ch

Table 1: Applications of Stable Isotope-Labeled Compounds in 'Omics' Research

| Research Area | Application of Labeled Compounds (e.g., this compound) | Key Outcomes |

|---|---|---|

| Metabolomics | Serves as an internal standard for the absolute quantification of drugs and their metabolites. acs.orgresearchgate.net | Enables the generation of precise pharmacokinetic profiles and a deeper understanding of drug metabolism. metsol.com |

| Proteomics | Principles are analogous to SILAC for relative and absolute protein quantification. lucerna-chem.ch | Provides insights into cellular responses to drug therapy and aids in biomarker discovery. |

| Pharmacokinetics | Allows for the accurate measurement of drug concentrations in biological fluids over time. scispace.comxiahepublishing.com | Facilitates the determination of key ADME (absorption, distribution, metabolism, and excretion) parameters. acs.org |

Potential for Tracer Studies in Non-Human Preclinical Models

Isotopically labeled compounds such as this compound have significant potential as tracers in preclinical models, including in vivo animal studies and ex vivo organ perfusion systems. iaea.orgsigmaaldrich.com These studies are critical for detailing a drug's disposition and mechanism of action before it enters human clinical trials. ru.nl

In in vivo animal models, such as rodents or non-human primates, administering a labeled drug allows researchers to track its metabolic fate. mdpi.commdpi.com Mass spectrometry can then differentiate the drug and its metabolites from endogenous molecules, enabling a precise determination of tissue distribution and metabolic pathways. musechem.com For a prodrug like Sofosbuvir, which must be converted into its active triphosphate form inside the cell, tracer studies can reveal the efficiency of this bioactivation in target organs like the liver. nih.govnih.gov

Ex vivo organ perfusion systems, such as an isolated perfused liver, provide a controlled environment to study drug metabolism without systemic influences. nih.gov Introducing this compound into the perfusion medium allows for detailed investigation of its hepatic uptake, metabolic conversion, and excretion, offering insights into the roles of specific drug transporters and enzymes.

Methodological Advancements in Synthesis and Detection of Highly Labeled Nucleoside Analogues

The synthesis of highly labeled nucleoside analogues like this compound involves complex, multi-step chemical processes to introduce isotopes at specific molecular positions with high purity. aksci.comnih.gov Recent innovations in synthetic chemistry, including the use of flow chemistry and novel catalysts, have led to more efficient and stereoselective methods for creating these modified nucleosides. adesisinc.comx-chemrx.comrsc.org

For detection, high-resolution mass spectrometry (HRMS) is a key technology. osti.gov Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers can accurately resolve the minute mass difference between labeled and unlabeled compounds. metsol.com Tandem mass spectrometry (MS/MS) further aids in the structural elucidation of metabolites by analyzing their fragmentation patterns. scispace.comxiahepublishing.com Additionally, NMR spectroscopy can be used to determine the precise location of isotopic labels within a molecule. osti.govnih.gov

Development of Novel Analytical Techniques Leveraging Specific Isotopic Properties of this compound

The distinct isotopic signature of this compound enables the development of innovative analytical methods. Isotope-ratio mass spectrometry, for instance, can provide highly precise measurements of the ratio between the labeled and unlabeled compound, which is useful for tracking subtle metabolic changes. alsglobal.eu

Another advanced technique is imaging mass spectrometry (e.g., MALDI imaging), which can visualize the spatial distribution of molecules in tissue sections. By administering this compound and analyzing tissue samples with this technology, it may be possible to map the drug's distribution within the liver at a microscopic level, providing unparalleled insights into its site of action.

Challenges and Opportunities in the Comprehensive Characterization of Complex Isotopic Systems

The use of multiply-labeled compounds like this compound presents both challenges and opportunities. A significant challenge is ensuring the isotopic stability of the label in vivo, as isotopic scrambling or exchange could compromise the data's integrity. numberanalytics.com Careful validation is necessary to confirm that the labels remain in their intended positions.

The analysis of data from complex isotopic systems also requires sophisticated interpretation. sustainability-directory.com The natural abundance of heavy isotopes in biological systems must be accounted for to prevent analytical bias. vliz.be However, these challenges open up opportunities for more advanced research. Using compounds with multiple isotopic labels (e.g., combining 13C, 2H, and 15N) allows for sophisticated multi-tracer studies to investigate the metabolic fate of different parts of a molecule simultaneously. numberanalytics.comtandfonline.com

Contribution of this compound Research to General Understanding of Nucleoside Analogue Chemistry and Chemical Biology

Research involving this compound significantly advances the broader fields of nucleoside analogue chemistry and chemical biology. routledge.comnumberanalytics.com The synthetic strategies developed for labeled compounds can inspire new methods for creating other complex, isotopically marked biomolecules. rsc.org

The precise pharmacokinetic and metabolic data generated using this compound enhance the fundamental understanding of how nucleoside analogues are processed by cells. routledge.com This knowledge is transferable to the development of other antiviral and anticancer therapies based on nucleoside structures. researchgate.netnumberanalytics.com By providing a precise tool to study drug-protein interactions, metabolic activation, and cellular transport, this compound helps to build more accurate models of drug action, ultimately facilitating the rational design of next-generation therapeutic agents. routledge.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sofosbuvir |

| GS-331007 |

| GS-461203 |

Q & A

Q. How can this compound be integrated into multi-omics studies of HCV resistance mechanisms?

- Methodological Answer : Combine proteomic (NS5B expression levels) and metabolomic (nucleotide triphosphate pools) datasets. Use this compound to track drug-target engagement via hydrogen-deuterium exchange (HDX) mass spectrometry. Validate findings with CRISPR-Cas9 knockouts of resistance-associated variants (e.g., S282T) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.